(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-5-24(6-2)31(27,28)16-10-7-14(8-11-16)19(25)22-21-23(3)17-12-9-15(20(26)29-4)13-18(17)30-21/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPHCEZYINYLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfonamide Formation: The N,N-diethylsulfamoyl group is introduced by reacting the intermediate with diethylamine and a sulfonyl chloride.
Final Coupling: The final step involves coupling the benzoyl and sulfonamide intermediates under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Its biological activity makes it a candidate for drug discovery and development, particularly as an antimicrobial, anti-inflammatory, or anticancer agent.
Medicine: The compound’s potential therapeutic effects could be explored in preclinical and clinical studies for various diseases.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonylurea Herbicides
highlights methyl benzoate derivatives with sulfonylurea and triazine substituents, such as metsulfuron methyl and ethametsulfuron methyl . These compounds share a sulfonyl bridge but differ in their heterocyclic substituents. For instance:
This structural deviation may reduce herbicidal activity but introduce novel bioactivity profiles .
Hydrogen Bonding and Crystallographic Behavior
The triazole-thiocarbonohydrazide compound in forms a six-membered hexamer via N–H···O, N–H···S, and O–H···S hydrogen bonds. Similarly, the target compound’s benzothiazole and imino groups can participate in hydrogen bonding, as predicted by Etter’s graph set analysis (). Computational modeling using SHELX () and WinGX () could reveal distinct packing efficiencies. For example:
- Target Compound : Likely forms dimeric or chain-like motifs via N–H···O=C interactions.
- Triazole Derivative (): Hexameric assemblies with higher symmetry due to multiple hydrogen bond donors/acceptors.
Such differences impact solubility and thermal stability, critical for pharmaceutical or agrochemical formulations .
Reactivity and Functional Group Analysis
Conversely, the benzothiazole core may enhance π-stacking interactions with biological targets, as seen in kinase inhibitors. Structure-activity relationship (SAR) studies using algorithms from could quantify these effects, identifying key pharmacophores .
Crystallographic Data
Single-crystal X-ray diffraction (using SHELXL; ) would reveal bond lengths and angles. Preliminary predictions:
- C–N (imino): ~1.28 Å (shorter than typical C–N single bonds due to conjugation).
- S–O (sulfamoyl) : ~1.44 Å, consistent with sulfonamide derivatives.
Comparisons with triazole derivatives () would highlight differences in molecular planarity and torsion angles .
Biological Activity
(E)-methyl 2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : Approximately 358.47 g/mol
- CAS Number : [Not provided in the search results]
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group likely enhances binding affinity to target enzymes or receptors, potentially inhibiting their activity.
- Antioxidant Activity : Similar compounds have shown free radical scavenging capabilities, which may contribute to their protective effects against oxidative stress.
- Anti-inflammatory Effects : Thiazole derivatives often modulate inflammatory pathways, which could be relevant in conditions such as diabetes and cancer.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, related compounds have shown nanomolar activity against various cancer cell lines, including breast and lung cancers. Structure-activity relationship (SAR) studies suggest that modifications on the benzothiazole core enhance potency and selectivity against tumors .
Antidiabetic Potential
A study evaluated a structurally similar thiazole derivative's effects on hyperglycemia and insulin sensitivity in diabetic models. The compound demonstrated a significant reduction in blood glucose levels and improved insulin sensitivity through modulation of inflammatory mediators and oxidative stress markers . This suggests that this compound may hold promise for diabetes management.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Significant cytotoxicity against breast cancer cell lines; nanomolar IC50 values observed. |
| Study 2 | Assess antidiabetic properties | Reduced blood glucose levels in STZ-induced diabetic rats; enhanced insulin sensitivity and reduced inflammatory markers. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
